molecular formula C21H21N5O3S B11275527 N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide

N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide

Cat. No.: B11275527
M. Wt: 423.5 g/mol
InChI Key: DJZPAELEXFTUOY-UHFFFAOYSA-N
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Description

N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is a complex organic compound featuring a triazine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylcarbamoyl Group: This step involves the reaction of the triazine intermediate with phenyl isocyanate to introduce the phenylcarbamoyl group.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Final Coupling with Propanamide: The final step involves coupling the intermediate with propanamide under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl and triazine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Probes: Can be used in the study of biological pathways and mechanisms.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Polymers: Can be used in the synthesis of novel polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, modulating their activity. The triazine ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
  • N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide

Uniqueness

N-[4-Methyl-2-(5-oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylcarbamoyl and sulfanyl groups, along with the triazine ring, allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-[3-(2-anilino-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]-4-methylphenyl]propanamide

InChI

InChI=1S/C21H21N5O3S/c1-3-17(27)23-16-10-9-13(2)11-15(16)19-20(29)24-21(26-25-19)30-12-18(28)22-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,27)(H,24,26,29)

InChI Key

DJZPAELEXFTUOY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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